molecular formula C23H24N4O2 B215974 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Katalognummer B215974
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: QILZVUPTQYLCNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as JNJ-7706621, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in various preclinical studies, making it a highly researched topic in the scientific community.

Wirkmechanismus

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione inhibits CDKs by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been shown to inhibit the activity of other kinases, such as aurora kinases, which are involved in mitosis and are frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been reported to have a half-life of approximately 2 hours in rats, and is primarily metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high potency and specificity for CDKs. It has also been shown to have minimal toxicity in animal studies. However, 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Zukünftige Richtungen

There are several future directions for research on 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors, which could have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. Finally, the combination of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione with other chemotherapeutic agents or targeted therapies is an area of active investigation, as this could improve treatment outcomes for cancer patients.

Synthesemethoden

The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the condensation of 2-amino-4,5-dimethylphenylamine and 4-methylphenylacetic acid, followed by cyclization and subsequent functionalization. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been reported in several scientific journals, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are frequently overexpressed in cancer cells. 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has demonstrated potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

Eigenschaften

Produktname

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molekularformel

C23H24N4O2

Molekulargewicht

388.5 g/mol

IUPAC-Name

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O2/c1-13-6-8-16(9-7-13)21-20-19(25(4)23(29)26(5)22(20)28)12-27(21)18-11-15(3)14(2)10-17(18)24/h6-12H,24H2,1-5H3

InChI-Schlüssel

QILZVUPTQYLCNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.